molecular formula C11H13ClIN B1455173 2-chloro-N-cyclopentyl-4-iodoaniline CAS No. 1157233-39-0

2-chloro-N-cyclopentyl-4-iodoaniline

Cat. No.: B1455173
CAS No.: 1157233-39-0
M. Wt: 321.58 g/mol
InChI Key: DDOJTYPHSOCTMJ-UHFFFAOYSA-N
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Description

“2-chloro-N-cyclopentyl-4-iodoaniline” is a compound that contains an aniline group, which is an amino group (-NH2) attached to a benzene ring. It also has a chlorine atom (Cl) and an iodine atom (I) attached to the benzene ring, and a cyclopentyl group (a five-membered ring) attached to the nitrogen of the aniline group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with aniline or a substituted aniline. The chlorine and iodine could be added through electrophilic aromatic substitution reactions. The cyclopentyl group could be added through a reaction with cyclopentyl chloride or a similar reagent .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzene ring with a chlorine atom, an iodine atom, and an aniline group attached. The aniline group would have a cyclopentyl group attached to the nitrogen .


Chemical Reactions Analysis

As an aniline derivative, “this compound” could participate in various chemical reactions. The amino group could act as a nucleophile in substitution reactions, or it could be protonated to form a positively charged nitrogen species. The benzene ring could undergo electrophilic aromatic substitution reactions at positions ortho and para to the amino group .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its structure. As an aniline derivative, it would likely be a solid at room temperature. The presence of the chlorine and iodine atoms could make it relatively dense compared to other organic compounds .

Scientific Research Applications

Palladium-catalysed Carbonylation

Palladium-catalysed carbonylation of 2-iodoaniline derivatives, including those similar to 2-chloro-N-cyclopentyl-4-iodoaniline, shows their utility in synthesizing complex organic compounds. This process, depending on the substituents, leads to the formation of 2-aryl-benzo[d][1,3]oxazin-4-one derivatives or dibenzo[b,f][1,5]-diazocine-6,12-dione derivatives. Additionally, in the presence of various amines, aminocarbonylation reactions yield 2-ketocarboxamides, indicating the versatility of these compounds in synthetic organic chemistry (Ács et al., 2006).

Supramolecular Structures

4-(4′-Iodo)phenoxyaniline, a compound structurally related to this compound, demonstrates the supramolecular equivalence of ethynyl, chloro, bromo, and iodo groups. This finding, showing isostructural properties with its analogs, underscores the potential of such compounds in designing materials with predictable crystal structures for various applications in materials science (Dey & Desiraju, 2004).

Photochemistry Insights

The study of haloanilines, including 4-iodoaniline, in photophysical experiments and photolysis reveals insights into the photodegradation processes of halogenated aromatic compounds. This research is significant for understanding the photodegradation of environmental pollutants and the phototoxic effects of some drugs, highlighting the environmental and pharmaceutical relevance of these compounds (Freccero et al., 2003).

Mechanism of Action

The mechanism of action of “2-chloro-N-cyclopentyl-4-iodoaniline” would depend on its use. If it were used as a reagent in a chemical reaction, its behavior would depend on the specific reaction conditions and the other reagents present .

Safety and Hazards

Like many organic compounds, “2-chloro-N-cyclopentyl-4-iodoaniline” could pose safety hazards. It could be harmful if swallowed, cause skin and eye irritation, and potentially have other health effects. Proper safety precautions should be taken when handling it .

Future Directions

The future directions for research on “2-chloro-N-cyclopentyl-4-iodoaniline” would depend on its potential applications. It could be studied for its reactivity, its potential uses in synthesis, or its biological activity, among other things .

Properties

IUPAC Name

2-chloro-N-cyclopentyl-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClIN/c12-10-7-8(13)5-6-11(10)14-9-3-1-2-4-9/h5-7,9,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOJTYPHSOCTMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C(C=C(C=C2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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